Gusperimus Trihydrochloride
Description
Historical Context and Development of Gusperimus (B25740) Trihydrochloride as an Immunosuppressant
Gusperimus, also known as 15-deoxyspergualin, was developed as a synthetic derivative of the antitumor antibiotic spergualin (B1253210). bionity.comdrugfuture.comresearchgate.net Spergualin was originally isolated from the bacterium Bacillus laterosporus during a screening program for anticancer agents in the early 1980s. researchgate.net The immunosuppressive activity of Gusperimus was first demonstrated in a mouse skin transplantation model in 1985. researchgate.net
The development of the compound was initially undertaken by Bristol-Myers Squibb. bionity.comwikipedia.org Subsequently, the Japanese company Euro Nippon Kayaku has manufactured and sponsored its use in clinical studies and as an orphan drug. bionity.comwikipedia.org A significant milestone in its development occurred in 2001, when the European Commission granted orphan drug status to Gusperimus for the treatment of granulomatosis with polyangiitis (formerly Wegener's granulomatosis), a severe type of vasculitis. bionity.comwikipedia.org This designation is for drugs intended for the treatment of rare diseases, and there have been reports of patients with this condition who were resistant to standard treatments responding well to Gusperimus. bionity.comwikipedia.org
Derivation from Spergualin and Analog Research
Gusperimus is a direct result of chemical modification and analog research based on the natural product spergualin. drugfuture.commedkoo.com Spergualin itself is an antibiotic with antitumor properties. drugfuture.comresearchgate.net Researchers synthesized numerous derivatives of spergualin to explore and enhance its biological activities, which led to the creation of Gusperimus (15-deoxyspergualin). drugfuture.comresearchgate.net
The synthesis of Gusperimus involves chemical modifications to the spergualin structure. wikipedia.orgmedkoo.com This process of creating synthetic analogs allows for the optimization of desired therapeutic properties while potentially reducing unwanted effects. google.com The development of Gusperimus from a natural antibiotic into a potent immunosuppressant is a prime example of how natural product chemistry inspires modern drug discovery. rsc.org
Below is a table of identifiers and chemical properties for Gusperimus and its trihydrochloride salt.
| Property | Gusperimus | Gusperimus Trihydrochloride |
| CAS Registry Number | 104317-84-2 | 85468-01-5 |
| Molecular Formula | C17H37N7O3 | C17H37N7O3·3HCl |
| Molecular Weight | 387.52 g·mol−1 | 496.90 g·mol−1 |
| Synonyms | (±)-15-Deoxyspergualin, Deoxyspergualin (B1217588) | Spanidin, NKT-01, BMS-181173 |
Data sourced from multiple references. drugfuture.comwikipedia.org
Significance of this compound in Modulating Immune Responses
This compound possesses a unique mechanism of action that distinguishes it from other immunosuppressive agents. nih.gov Its significance lies in its ability to inhibit the activation and maturation of T-lymphocytes, which are central players in the adaptive immune response. ontosight.aibionity.comwikipedia.orgontosight.ai
The compound's key effects on the immune system include:
Inhibition of T-cell Maturation : Gusperimus inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, preventing them from progressing to the S and G2/M phases of the cell cycle. bionity.comwikipedia.org This action effectively halts the proliferation of activated naive CD4 T-cells. bionity.comwikipedia.org
Modulation of T-cell Polarization : It interferes with the polarization of T-cells into IFN-gamma-secreting Th1 effector cells, which are critical for cell-mediated inflammatory responses. bionity.comwikipedia.org
Binding to Heat Shock Proteins : Gusperimus binds to a member of the heat shock protein 70 (HSP70) family, specifically Hsc70. researchgate.netwikipedia.org
Interference with Cellular Signaling : The compound suppresses the activity of Akt kinase, a vital enzyme in cellular pathways that regulate cell survival and metabolism. researchgate.net
Inhibition of Protein Synthesis : It disrupts protein synthesis through multiple mechanisms, including the inhibition of deoxyhypusine (B1670255) synthase, which is necessary for the activation of eukaryotic initiation factor 5A (eIF5A). researchgate.net
By targeting these fundamental processes in immune cell function, Gusperimus can effectively dampen an overactive immune response, making it a valuable tool in immunological research and a potential therapeutic for immune-mediated diseases. ontosight.ainih.gov
Overview of Research Trajectories and Academic Significance
The unique immunomodulatory profile of Gusperimus has led to its investigation across a spectrum of diseases. ontosight.ai Its primary research applications have been in the prevention of organ transplant rejection and the treatment of autoimmune disorders. ontosight.ainih.gov
Key research areas include:
Organ Transplantation : Gusperimus has been evaluated for its role in preventing the rejection of transplanted organs. researchgate.netnih.gov
Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating conditions where the immune system attacks the body's own tissues. ontosight.ai Specific diseases for which Gusperimus has been considered or investigated include:
Granulomatosis with Polyangiitis. bionity.comwikipedia.org
Systemic Lupus Erythematosus. nih.gov
Rheumatoid Arthritis. wikipedia.org
Crohn's Disease. wikipedia.org
Neurological Diseases : There have been proposals and anecdotal reports regarding its potential use in neurological conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), although controlled studies are lacking. bionity.comwikipedia.org
The academic significance of this compound is substantial. It serves as a valuable pharmacological tool for dissecting the complex pathways of immune cell activation and function. researchgate.net The ongoing study of its mechanisms continues to contribute to the broader understanding of immunology and the development of new therapeutic strategies for immune-related disorders. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-01-5 | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Immunomodulatory Mechanisms of Gusperimus Trihydrochloride
Interaction with Heat Shock Proteins, particularly HSP70
A pivotal aspect of Gusperimus's mechanism is its interaction with intracellular heat shock proteins (HSPs). medchemexpress.commedchemexpress.com The compound is known to bind to the 70-kilodalton heat shock protein (HSP70). medchemexpress.commedchemexpress.com Some evidence also suggests an interaction with other heat shock proteins, such as Hsp90 and Hsc70. ncats.io Heat shock proteins function as molecular chaperones, playing a crucial role in protein folding, stability, and transport. By binding to HSP70, Gusperimus (B25740) is thought to hinder the physical interaction between HSPs and their client proteins, thereby disrupting their normal function. medchemexpress.comtargetmol.com This interaction is directly linked to its ability to interfere with signal transduction and subsequent immune cell activation. medchemexpress.commedchemexpress.com For instance, research indicates that 15-deoxyspergualin, another name for Gusperimus, obstructs the physical interaction between the transit peptide of certain proteins and Hsp70-1. targetmol.com
| Interacting Protein | Significance of Interaction |
| HSP70 | Primary intracellular target; binding interferes with signal transduction and chaperone function. medchemexpress.commedchemexpress.com |
| Hsp90/Hsc70 | Also identified as binding partners, contributing to the disruption of cellular protein management. ncats.io |
Effects on T-Lymphocyte Activation and Differentiation
Gusperimus trihydrochloride significantly impacts the activation and differentiation of T-lymphocytes, a critical cell type in the adaptive immune response. google.com Its mechanisms target several key stages of T-cell maturation and function, leading to a broad immunosuppressive effect. cancer.govmedkoo.com
Gusperimus effectively inhibits the maturation of T-cells that is stimulated by Interleukin-2 (B1167480) (IL-2). cancer.govmedkoo.combionity.com This inhibition specifically targets the progression of the cell cycle, arresting T-cells and preventing their entry into the S and G2/M phases. cancer.govwikipedia.orgmedkoo.combionity.com The S phase is characterized by DNA synthesis, and the G2/M phases involve preparation for and execution of mitosis. By blocking progression into these phases, Gusperimus halts the proliferation of T-cells following their initial activation.
The compound modulates the differentiation of T-helper (Th) cells, particularly by inhibiting the polarization of these cells into interferon-gamma (IFN-gamma)-secreting Th1 effector T-cells. cancer.govmedkoo.combionity.com Th1 cells are crucial for cell-mediated immunity, and their primary effector cytokine, IFN-gamma, is a potent pro-inflammatory molecule. By preventing this polarization, Gusperimus curtails the development of a key inflammatory immune response pathway. cancer.govwikipedia.org
A direct consequence of the aforementioned mechanisms is the inhibition of growth of activated naive CD4+ T-cells. cancer.govwikipedia.orgmedkoo.combionity.com Upon encountering an antigen, naive T-cells become activated and begin to proliferate and differentiate. Gusperimus interrupts this process, effectively suppressing the expansion of the T-cell population that would normally respond to an antigenic challenge. cancer.govmedkoo.com
Further contributing to its immunosuppressive profile, Gusperimus has been shown to reduce the expression of IL-2 receptors on both CD4+ and CD8+ T-cells. medchemexpress.com The IL-2 receptor is vital for T-cell proliferation and survival, as its binding with IL-2 triggers critical growth signals. By diminishing the number of these receptors on the T-cell surface, Gusperimus reduces the cells' sensitivity to IL-2, thereby further dampening the proliferative response. medchemexpress.com
| T-Cell Parameter | Effect of this compound |
| IL-2 Stimulated Maturation | Inhibits progression into S and G2/M cell cycle phases. cancer.govmedkoo.combionity.com |
| T-cell Polarization | Inhibits differentiation into IFN-gamma-secreting Th1 effector cells. cancer.govmedkoo.combionity.com |
| Naive CD4+ T-cell Growth | Inhibits the growth of activated naive CD4+ T-cells. cancer.govwikipedia.orgmedkoo.combionity.com |
| IL-2 Receptor Expression | Reduces expression on CD4+ and CD8+ cells. medchemexpress.com |
Inhibition of Cytotoxic T-cell Differentiation
Gusperimus demonstrates a significant inhibitory effect on the development of cytotoxic T-lymphocytes (CTLs). medchemexpress.commedchemexpress.com These cells, often CD8+ T cells, are critical for eliminating virally infected cells and tumor cells. thermofisher.com The mechanism of Gusperimus involves disrupting the maturation and proliferation of T cells. wikipedia.orgcancer.gov Specifically, it inhibits the interleukin-2 (IL-2) stimulated maturation of T cells, arresting their progression into the S and G2/M phases of the cell cycle. wikipedia.orgcancer.govmedkoo.com This action effectively halts the growth of activated naive CD4 T cells. wikipedia.orgcancer.gov
Furthermore, Gusperimus prevents the polarization of T helper cells into IFN-gamma-secreting Th1 effector cells. wikipedia.orgcancer.govmedkoo.com Th1 cells are instrumental in orchestrating cell-mediated immunity and activating cytotoxic T cells. By impeding this differentiation pathway, Gusperimus curtails the generation of a robust cytotoxic T-cell response. wikipedia.orgcancer.gov
Table 1: Effects of Gusperimus on T-Cell Differentiation
| Affected Process | Mechanism of Action | Outcome |
|---|---|---|
| T-Cell Maturation | Inhibits Interleukin-2 (IL-2) stimulated maturation. wikipedia.orgcancer.govmedkoo.com | Arrests cell cycle progression (S and G2/M phases). wikipedia.orgcancer.gov |
| T-Cell Polarization | Prevents differentiation into IFN-γ-secreting Th1 cells. wikipedia.orgcancer.gov | Reduces the population of effector T cells that support cytotoxic responses. wikipedia.org |
| Cytotoxic T-Cell (CTL) Differentiation | Overall inhibition of the maturation process. medchemexpress.commedchemexpress.com | Suppresses the immune system's ability to mount a cytotoxic response. thermofisher.com |
Influence on B-Lymphocyte Maturation
The immunosuppressive activity of Gusperimus extends to B-lymphocytes, the precursors to antibody-producing plasma cells. The compound has been shown to interfere with the maturation process of these crucial immune cells. medchemexpress.commedchemexpress.com
A key aspect of Gusperimus's effect on B-cells is its ability to inhibit maturation induced by interferon-gamma (IFN-γ). medchemexpress.commedchemexpress.com IFN-γ is a cytokine that, in addition to its role in T-cell responses, can promote the maturation and activation of B-cells. By specifically blocking this IFN-γ-mediated pathway, Gusperimus adds another layer to its immunosuppressive profile, hindering the humoral immune response. medchemexpress.commedchemexpress.com
Table 2: Gusperimus's Impact on B-Lymphocyte Maturation
| Target | Inducing Factor | Effect of Gusperimus |
|---|---|---|
| B-Cell Maturation | Interferon-gamma (IFN-γ) | Inhibition. medchemexpress.commedchemexpress.com |
Modulation of Cytokine Production and Inflammatory Mediators
Table 3: Cytokine Modulation by Gusperimus
| Regulatory Pathway | Target | Outcome |
|---|---|---|
| NF-κB Signaling | Proteasome-mediated NF-κB activation. | Reduced transcription of pro-inflammatory genes. |
| T-Cell Activation | Cytokine production following naive T-cell activation. medkoo.com | Decreased levels of inflammatory cytokines. |
Role in Inducing Apoptosis in Specific Cell Lines
Beyond its immunomodulatory effects, Gusperimus has been shown to induce apoptosis, or programmed cell death, in certain cell lines. ontosight.ai This pro-apoptotic activity has been particularly noted in cancer cells. ontosight.ai For instance, research has demonstrated that pretreating HL-60 human promyelocytic leukemia cells with Deoxyspergualin (B1217588) (Gusperimus) enhances apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). medkoo.com Notably, this enhancement of apoptosis occurs independently of caspase-3 activation, suggesting an alternative cell death pathway. medkoo.com This function may also be related to the observation that Gusperimus can suppress the growth of some T-cell leukemia cell lines. cancer.govmedkoo.com
Table 4: Apoptosis Induction by Gusperimus
| Cell Line | Finding | Apoptotic Pathway |
|---|---|---|
| HL-60 (Human Promyelocytic Leukemia) | Pretreatment with Gusperimus enhances TRAIL-induced apoptosis. medkoo.com | Independent of caspase-3 activation. medkoo.com |
| Certain T-cell Leukemia Lines | Suppresses cell growth. cancer.govmedkoo.com | Implied pro-apoptotic activity. ontosight.ai |
Preclinical Efficacy Studies of Gusperimus Trihydrochloride
In Vitro Investigations of Immunosuppressive Effects
The immunosuppressive properties of Gusperimus (B25740) have been characterized through various in vitro assays that assess its impact on the core functions of immune cells, including proliferation, cytokine signaling, and gene expression.
Cellular Proliferation Assays
Gusperimus has demonstrated significant inhibitory effects on the proliferation of various immune cells. Studies have shown that it effectively inhibits human lymphocyte proliferation when stimulated by mitogens and in mixed lymphocyte reactions inotiv.com. The compound appears to exert its effects on both lymphocytes and monocytes inotiv.com. Specifically, Gusperimus inhibits T-cell proliferation that is dependent on interleukin-2 (B1167480) (IL-2) and co-stimulation through the CD3/CD28 pathways oup.com.
In studies using a squalene-nanoparticle formulation of Gusperimus, the immunosuppressive effect was enhanced in both mouse macrophages and T-cells. Notably, the half-maximal inhibitory concentration (IC50) for inhibiting macrophage proliferation was nine times lower with the nanoparticle formulation compared to the free drug, indicating increased potency nih.govmeliordiscovery.com.
Inhibition of Immune Cell Proliferation by Gusperimus
| Cell Type | Assay/Stimulus | Observed Effect | Note |
|---|---|---|---|
| Human Lymphocytes | Mitogen Stimulation | Inhibition of proliferation | - |
| Human Lymphocytes | Allogeneic Stimulation (Mixed Lymphocyte Reaction) | Inhibition of proliferation | - |
| T-Cells | IL-2 and CD3/CD28 dependent stimulation | Inhibition of proliferation | - |
| Mouse Macrophages | Proliferation Assay | Inhibition of proliferation | IC50 was 9-fold lower with squalene-nanoparticle formulation compared to free Gusperimus. |
Cytokine Release Studies
The immunomodulatory activity of Gusperimus extends to its ability to suppress the production and release of key cytokines involved in inflammatory and autoimmune responses. Research has consistently shown that Gusperimus inhibits the function of monocytes, including their capacity to secrete tumor necrosis factor-alpha (TNF-α) oup.comnih.govinotiv.com.
Furthermore, its suppressive effects are not limited to TNF-α. Gusperimus has been found to reduce the production of several other critical cytokines, including interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-10 (IL-10) oup.comnih.gov. This broad-spectrum inhibition of pro-inflammatory and regulatory cytokines highlights its potential to disrupt the cytokine cascades that drive autoimmune pathology.
Effect of Gusperimus on Cytokine Production
| Cytokine | Cell Type | Observed Effect |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Monocytes/Macrophages | Inhibition/Downregulation of secretion |
| Interferon-gamma (IFN-γ) | T-Cells | Reduction in production |
| Interleukin-6 (IL-6) | Immune Cells | Reduction in production |
| Interleukin-10 (IL-10) | Monocytes/Macrophages | Inhibition/Downregulation of production |
Gene Expression Profiling in Immune Cells
While large-scale gene expression profiling studies on immune cells treated with Gusperimus trihydrochloride are not extensively detailed in publicly available literature, its mechanism of action provides insight into its effects on gene regulation. The immunosuppressive mechanism of Gusperimus is understood to be complex, involving interactions with heat shock proteins Hsc70 and Hsp90 oup.com. This interaction is thought to reduce the nuclear translocation of the nuclear factor-kappa B (NF-κB) transcription factor oup.com.
NF-κB is a pivotal transcription factor that controls the expression of a vast array of genes involved in immune and inflammatory responses, including those encoding for cytokines, chemokines, and cell adhesion molecules. By inhibiting the activation of NF-κB, Gusperimus can effectively suppress the transcription of these pro-inflammatory genes, which in turn leads to the inhibition of proliferation and activation of T-cells, B-cells, monocytes, and dendritic cells oup.com.
Animal Models of Autoimmune Diseases
The preclinical efficacy of Gusperimus has been further evaluated in established animal models that mimic human autoimmune diseases, providing crucial data on its potential therapeutic utility.
Systemic Lupus Erythematosus (SLE) Models
Gusperimus, also known as 15-deoxyspergualin (DSP), has shown significant therapeutic effects in murine models of SLE, which are characterized by autoantibody production, immune complex deposition, and fatal glomerulonephritis.
In the MRL/lpr mouse model, which develops a spontaneous lupus-like disease, therapeutic administration of Gusperimus starting at an age when disease is already apparent demonstrated considerable efficacy. Treatment suppressed the increase in IgG-producing cells in the spleen and reduced serum levels of immune complexes and anti-DNA antibodies oup.comnih.govnih.gov. This led to an improvement in the glomerular histological score and reduced deposition of IgG and C3 in the renal glomeruli oup.comnih.gov.
In the New Zealand Black/White (NZB/W) F1 mouse model, another widely used model for SLE, Gusperimus was effective even in older mice with established clinical nephropathy. Treatment significantly extended the survival of these mice compared to controls nih.gov. It also kept serum anti-dsDNA antibody levels low and decreased the incidence of significant proteinuria nih.gov. The renal histology in Gusperimus-treated mice was comparable to or even better than that in mice treated with the standard chemotherapy agent, cyclophosphamide (B585) nih.gov.
Efficacy of Gusperimus (DSP) in Murine Models of SLE
| Animal Model | Key Pathological Feature | Effect of Gusperimus Treatment |
|---|---|---|
| MRL/lpr Mice | Polyclonal B-cell activation (IgG-producing cells) | Strongly suppressed |
| Serum anti-DNA antibodies | Suppressed | |
| Serum immune complexes | Suppressed | |
| Glomerular histology & immune complex deposition | Improved | |
| NZB/W F1 Mice | Survival | Significantly prolonged |
| Proteinuria | Incidence decreased | |
| Serum anti-dsDNA antibody levels | Remained low |
Collagen-Induced Arthritis Models (Rheumatoid Arthritis Research)
The efficacy of Gusperimus has also been demonstrated in the collagen-induced arthritis (CIA) model in mice, a standard preclinical model for investigating rheumatoid arthritis. Research has shown that treatment with Gusperimus can be successful in this model of inflammatory arthritis nih.gov. Studies utilizing the CIA model typically assess disease progression through clinical scoring of paw inflammation and measurement of paw swelling. The positive outcome in this model suggests that Gusperimus has the potential to ameliorate the signs of inflammatory arthritis by targeting the underlying immune-mediated pathology.
Efficacy of Gusperimus in a Collagen-Induced Arthritis (CIA) Model
| Animal Model | Disease | Reported Outcome |
|---|---|---|
| DBA/1 Mice | Type II Collagen-Induced Arthritis | Successful treatment of arthritis reported. |
Experimental Autoimmune Encephalomyelitis (Multiple Sclerosis Research)
Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for human multiple sclerosis. Studies in this area have demonstrated the therapeutic potential of gusperimus in mitigating the clinical and pathological features of the disease.
In preclinical trials involving Lewis rats with acute and chronic relapsing EAE, treatment with gusperimus (referred to as 15-deoxyspergualin) resulted in a notable delay in the onset of clinical symptoms and a reduction in their severity. In a model of acute EAE, where sensitization with guinea pig spinal cord typically leads to severe disease and mortality by day 17, gusperimus-treated rats exhibited a less severe disease course.
Further research has explored the efficacy of gusperimus in various EAE models, highlighting its immunomodulatory effects. These studies have consistently shown that the compound can suppress the autoimmune response directed against myelin antigens, which is a hallmark of the disease. The mechanism of action is believed to involve the inhibition of T-cell and B-cell proliferation and the suppression of inflammatory cytokine production.
| EAE Model | Animal Species | Key Findings |
|---|---|---|
| Acute EAE | Lewis Rat | Delayed onset and reduced severity of clinical symptoms. |
| Chronic Relapsing EAE | Lewis Rat | Amelioration of disease course. |
Studies in Models of Granulomatosis with Polyangiitis (Wegener's Granulomatosis)
Preclinical research on gusperimus for Granulomatosis with Polyangiitis (GPA), a form of ANCA-associated vasculitis, has primarily utilized animal models of crescentic glomerulonephritis, a key pathological feature of the human disease.
In a murine model of myeloperoxidase (MPO)-ANCA-associated crescentic glomerulonephritis (SCG/Kj mice), gusperimus administration demonstrated significant therapeutic effects. The treatment led to improved survival rates, a reduction in proteinuria, and a decrease in the formation of glomerular crescents. Furthermore, a notable reduction in MPO-ANCA titers was observed, accompanied by a restoration of the balance of cytokines and chemokines.
Another study in a rat model of focal segmental glomerulosclerosis, which shares some pathological features with the renal manifestations of GPA, showed that a derivative of gusperimus rapidly normalized proteinuria and reduced the number of renal lesions. These findings suggest that gusperimus can mitigate the severe renal inflammation and damage characteristic of ANCA-associated vasculitis.
| Animal Model | Key Pathological Feature | Observed Effects of Gusperimus |
|---|---|---|
| Murine Crescentic Glomerulonephritis (SCG/Kj) | MPO-ANCA associated glomerulonephritis | Improved survival, reduced proteinuria, decreased crescent formation, reduced MPO-ANCA titers. |
| Rat Focal Segmental Glomerulosclerosis | Proteinuria, renal lesions | Normalization of proteinuria, reduction in the number of renal lesions. |
Preclinical Research in Transplantation Immunology
Gusperimus has been extensively investigated in preclinical models of transplantation, where it has shown significant efficacy in preventing and treating allograft and xenograft rejection, as well as graft-versus-host disease.
Allogeneic Transplant Rejection Models
Early preclinical studies demonstrated the potent immunosuppressive effects of gusperimus in various allogeneic transplantation models. In rat heart and dog kidney transplantation models, gusperimus was effective in both preventing rejection and rescuing ongoing rejection episodes nih.gov. These studies established its potential as a therapeutic agent in solid organ transplantation.
The efficacy of gusperimus has been observed in models of immediately vascularized transplants, such as renal, pancreas, and liver grafts, as well as in neovascularized grafts like skin, pancreatic islet, and thyroid transplants researchgate.net. The compound's ability to prolong graft survival has been a consistent finding across these diverse models.
| Transplant Model | Animal Species | Outcome |
|---|---|---|
| Heart Transplantation | Rat | Prevention and reversal of rejection. nih.gov |
| Kidney Transplantation | Dog | Prevention and reversal of rejection. nih.gov |
| Pancreatic Islet Transplantation | Mouse | Reduced infiltration of inflammatory cells into the graft. researchgate.net |
Graft-versus-Host Disease (GVHD) Models
Gusperimus has also been evaluated in preclinical models of Graft-versus-Host Disease (GVHD), a major complication of allogeneic hematopoietic stem cell transplantation. The compound has shown effectiveness in mitigating the severity of GVHD in various animal models. Its immunosuppressive action on T-cells, which are the primary mediators of GVHD, is thought to be the basis for its therapeutic effect in this context.
Xenograft Rejection Studies
The potential of gusperimus to overcome the vigorous immune response in xenotransplantation has been a subject of significant interest. Preclinical studies have been conducted in various xenogenic animal models researchgate.net. More recent research has shown that the addition of gusperimus to T-cell depleting antibodies significantly reduces the infiltration of inflammatory cells into grafts in a murine model of xenogeneic pancreatic islet transplantation researchgate.net. This suggests a potential role for gusperimus in combination therapies for xenotransplantation.
Investigations into Anti-Tumor and Anti-Proliferative Properties
Although initially investigated for its anti-tumor properties, the potent immunosuppressive effects of gusperimus became the primary focus of its development. However, early preclinical studies did demonstrate its anti-proliferative activity.
A new antibiotic, deoxyspergualin (B1217588) (DSG), which is the parent compound of gusperimus, showed anti-tumor activity against L1210 leukemia in mice nih.gov. In these studies, administration of DSG led to a significant increase in the life span of mice with both intraperitoneally and subcutaneously implanted L1210 leukemia nih.gov. The anti-tumor effect was found to be schedule-dependent, with more frequent administrations leading to a greater reduction in tumor burden nih.gov. These early findings highlighted the anti-proliferative potential of this class of compounds.
| Tumor Model | Animal Species | Key Findings |
|---|---|---|
| L1210 Leukemia (intraperitoneal implant) | Mouse | Increased life span by >150%. nih.gov |
| L1210 Leukemia (subcutaneous implant) | Mouse | Reduced tumor burden by 4-6 log10 units with optimized treatment schedule. nih.gov |
Induction of Apoptosis in Cancer Cell Lines
The direct induction of apoptosis in cancer cell lines by this compound is an area that requires more specific investigation. While its mechanism of action involves the inhibition of cellular processes that can be relevant to cancer cell survival, such as NF-κB activation and protein synthesis, direct evidence linking it to the initiation of the apoptotic cascade in a wide range of cancer cells is not yet firmly established. One review on the immunological mechanism of gusperimus noted the possibility of apoptotic effects on rapidly dividing cells; however, it also specified that such effects had primarily been described in hybridomas at particular concentrations, not broadly across various cancer cell lines researchgate.net. Further research is needed to elucidate the specific molecular pathways through which this compound might induce apoptosis in different cancer cell types and the concentrations at which this effect occurs.
Suppression of T-cell Leukemia Cell Lines
Research on Anti-Restenosis Applications
This compound has been investigated for its potential to prevent restenosis, the re-narrowing of blood vessels after procedures like angioplasty. This research has focused on its ability to inhibit key cellular processes involved in the development of neointimal hyperplasia.
Inhibition of Vascular Smooth Muscle Cell Proliferation in Experimental Models
The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of restenosis. While direct studies on the effect of this compound on VSMC proliferation are not widely reported, its known inhibitory effects on other cell types suggest a potential mechanism for preventing neointimal formation. The compound's ability to inhibit protein synthesis and cell cycle progression could theoretically extend to VSMCs, thereby reducing their proliferation in response to vascular injury. However, specific experimental data from in vitro or in vivo models demonstrating this direct inhibitory effect on VSMCs are not extensively documented in the available literature.
Role as an Angiogenesis Inhibitor in Vascular Research
Gusperimus, also known as 15-deoxyspergualin, has been identified as a microbial angiogenesis inhibitor. Research has shown that it can inhibit the proliferation of vascular endothelial cells, a key process in the formation of new blood vessels (angiogenesis) that contributes to both tumor growth and the pathology of restenosis nih.gov. In a three-dimensional culture system using collagen gel, which more closely mimics the in vivo environment, 15-deoxyspergualin inhibited the proliferation of bovine vascular endothelial cells in a dose-dependent manner nih.gov. This finding suggests that part of its potential anti-restenosis effect could be mediated through the inhibition of neovascularization within the vessel wall.
Interactive Data Table: Preclinical Efficacy of this compound
| Area of Study | Model/Cell Line | Key Findings | Reference |
| Xenograft Survival | Hamster-to-rat cardiac xenograft | Prolonged graft survival in combination therapy. | nih.gov |
| Xenograft Survival | Mouse-to-rat musculoskeletal xenograft | Attenuated graft rejection with combination therapy. | nih.gov |
| Angiogenesis Inhibition | Bovine vascular endothelial cells (3D culture) | Dose-dependent inhibition of cell proliferation. | nih.gov |
Clinical Research and Therapeutic Efficacy of Gusperimus Trihydrochloride
Clinical Investigation in Organ Transplantation
Gusperimus (B25740) trihydrochloride, also known as 15-deoxyspergualin (DSG), has been the subject of clinical investigation for its potential role in managing rejection episodes following organ transplantation, particularly in kidney transplant recipients.
Another study involving 17 cases of renal allograft rejection treated with Gusperimus reported that four out of nine cases (44.4%) with acute or acute on chronic rejection had an excellent response, while three cases (33.3%) showed a fair response. Two cases (22.3%) did not respond to the treatment. In patients with chronic rejection, the administration of Gusperimus was observed to suppress the increase in serum creatinine. Furthermore, a study was designed to specifically examine the efficacy of cycling treatment of Gusperimus in renal transplant patients with biopsy-proven chronic rejection. veeva.com
| Treatment Approach | Number of Cases | Remission Rate (%) |
|---|---|---|
| Gusperimus Alone | 3 | 100 |
| Rescue Use of Gusperimus | 8 | 88 |
| Combined Use with Other Agents | 7 | 86 |
The potential of Gusperimus as a prophylactic agent to prevent transplant rejection has also been investigated. In a non-randomized clinical trial involving 140 living-related transplant patients, the five-year graft survival rate was compared between a group receiving a regimen including Gusperimus and a control group. The treatment group (n=76) demonstrated a five-year graft survival rate of 89.5%, compared to 73% in the non-treatment group (n=64). This suggests a potential benefit of including Gusperimus in the prophylactic immunosuppressive regimen for kidney transplant recipients.
Gusperimus has shown promise in treating refractory acute renal transplant rejection, including cases that are resistant to standard therapies such as steroids. In a pilot study, four patients with biopsy-proven rejection episodes that were resistant to both steroid and antibody therapy were treated with Gusperimus. nih.gov All four of these refractory rejection episodes responded to the Gusperimus therapy, and all four kidneys continued to function at a follow-up of 7 to 15 months. nih.gov However, it was noted that two of these patients experienced subsequent rejection episodes after the Gusperimus treatment. nih.gov
Another study reported on the use of Gusperimus in a total of 17 cases of renal allograft rejection, which included instances of acute rejection that may have been refractory to other treatments. The results from this study indicated that a significant portion of patients with acute or acute on chronic rejection showed a positive response to Gusperimus.
| Study | Number of Patients with Steroid-Resistant Rejection | Response to Gusperimus Therapy |
|---|---|---|
| Pilot Study | 4 | All 4 rejection episodes responded |
Clinical Research in Autoimmune Diseases
The immunomodulatory properties of Gusperimus have led to its investigation in the context of certain autoimmune diseases, particularly those characterized by inflammation of blood vessels.
Gusperimus has been evaluated for its therapeutic potential in ANCA-associated vasculitis, a group of autoimmune diseases that cause inflammation of small blood vessels.
Clinical trials have been conducted to assess the efficacy of Gusperimus in patients with Wegener's Granulomatosis, now known as Granulomatosis with Polyangiitis (GPA). One prospective, international, multi-center, open-label Phase II study evaluated Gusperimus in patients with active and refractory GPA. nih.gov The primary efficacy outcome was the remission of vasculitis, with complete remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 sustained for at least two months, and partial remission as a reduction in BVAS of 50% or more for the same duration. nih.gov
In a six-month open-label trial of Gusperimus in patients with refractory ANCA-associated systemic vasculitis, 11 out of 21 patients achieved a complete (7 patients) or partial (4 patients) response. Another open study of prolonged treatment with Gusperimus in seven patients with refractory Wegener's granulomatosis also provided insights into its potential efficacy. Furthermore, a study on the long-term treatment of relapsing Wegener's granulomatosis with Gusperimus has been conducted.
| Outcome Measure | Definition |
|---|---|
| Complete Remission | Birmingham Vasculitis Activity Score (BVAS) of 0 sustained for at least 2 months |
| Partial Remission | Reduction in BVAS of 50% or more, sustained for at least 2 months, compared to entry BVAS |
Systemic Lupus Erythematosus (SLE) and Lupus Nephritis Research
Gusperimus trihydrochloride has been investigated as a potential therapeutic agent for Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease, and its severe complication, lupus nephritis. nih.govresearchgate.net
One clinical study evaluated the efficacy of gusperimus hydrochloride in 20 patients with SLE-associated glomerulonephritis. bioworld.com The treatment protocol involved subcutaneous injections, and by the end of the study, 12 patients had completed the maximum of nine cycles. The study reported varying degrees of remission among the participants. bioworld.com
Response to Gusperimus in SLE-associated Glomerulonephritis
| Response Category | Number of Patients | Percentage of Patients |
| Complete Remission | 6 | 30% |
| Partial Remission | 5 | 25% |
| Treatment Failure | 9 | 45% |
Notably, a significant reduction in proteinuria, a key indicator of kidney damage, was observed in a subset of patients. Five patients experienced at least a 50% reduction in proteinuria, and another five saw their levels drop to less than 0.5 g/day . bioworld.com
While these findings suggest a potential role for gusperimus in managing SLE-associated kidney disease, it is important to note that the study also reported treatment-related adverse events in some patients. bioworld.com Further research is needed to fully establish the safety and efficacy of gusperimus in this patient population.
Exploratory Studies in Rheumatoid Arthritis and Crohn's Disease
The therapeutic potential of gusperimus has been explored in other autoimmune conditions, including rheumatoid arthritis (RA) and Crohn's disease. Animal models of RA have shown that gusperimus can be effective in both preventing and treating the disease, with enhanced effects observed when combined with other immunosuppressants. researchgate.net
While specific clinical trial data for gusperimus in RA and Crohn's disease is limited in the provided search results, the positive outcomes in animal models suggest a basis for further investigation into its efficacy for these conditions in humans.
Investigations in Amyotrophic Lateral Sclerosis (ALS)
The potential application of gusperimus has also extended to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). ALS is a progressive disease characterized by the loss of motor neurons. nih.gov While the primary treatments for ALS currently focus on slowing disease progression and managing symptoms with drugs like riluzole (B1680632) and edaravone, the search for more effective therapies continues. nih.govmayoclinic.org The investigation of immunomodulatory agents like gusperimus in ALS stems from the understanding that neuroinflammation plays a role in the disease's progression. However, detailed clinical trial results for gusperimus specifically in ALS patients were not available in the provided search results.
Clinical Trials in Oncology
Evaluation of Anti-cancer Potential
Gusperimus, originally derived from the antibiotic spergualin (B1253210), has demonstrated both anticancer and immunosuppressive activities in various animal models and clinical studies. researchgate.net Its potential as an anti-cancer agent is an area of ongoing research. The mechanism of action is thought to involve the inhibition of cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov
While direct clinical trial results for gusperimus as a standalone cancer therapy are not extensively detailed in the provided search results, its immunomodulatory properties suggest potential applications in combination with other cancer treatments. The ability to modulate the immune system is a key aspect of modern cancer immunotherapy. nih.gov
Pharmacodynamics and Immunological Monitoring in Research Settings
Measurement of Immunosuppressive Effects in Clinical Research
In the clinical research setting, quantifying the immunosuppressive effects of Gusperimus (B25740) trihydrochloride involves a multi-faceted approach. Investigators utilize a range of immunological assays to monitor changes in immune cell populations, their activation status, and functional responses. This monitoring is crucial for understanding the drug's mechanism of action in vivo and for correlating its immunological effects with clinical outcomes.
A primary mechanism of Gusperimus is the inhibition of T-cell proliferation and activation. Consequently, detailed monitoring of T-lymphocyte populations is a cornerstone of immunological assessment in clinical studies. Flow cytometry is the principal technique employed for this purpose, allowing for the enumeration of various T-cell subsets and the quantification of cell surface markers that indicate cellular activation.
Key T-cell subsets monitored typically include:
CD4+ Helper T-cells: These cells are central to orchestrating the adaptive immune response.
CD8+ Cytotoxic T-cells: These cells are responsible for eliminating infected or malignant cells.
Regulatory T-cells (Tregs): Phenotypes such as CD4+CD25+/highCD127-/low are monitored to assess the potential for immune modulation and tolerance induction. The investigation of treatment effects on T-cell subsets, particularly Tregs, is considered pivotal in clinical monitoring due to their central role in maintaining immune homeostasis. fortunejournals.com
In addition to counting cell populations, the expression of activation markers on these cells provides insight into the drug's pharmacodynamic effect. While specific data from Gusperimus trials are limited in publicly available literature, the standard markers analyzed in immunosuppressive drug research are relevant.
Table 1: Common T-Cell Activation Markers in Immunological Monitoring
| Marker | Cell Type | Timing of Expression | Function |
| CD69 | CD4+ and CD8+ T-cells | Early | Early indicator of lymphocyte activation. |
| CD25 | CD4+ and CD8+ T-cells | Late | Alpha chain of the IL-2 receptor; critical for T-cell proliferation. |
| HLA-DR | CD4+ and CD8+ T-cells | Late | A major histocompatibility complex (MHC) class II molecule, indicating a prolonged state of activation. |
| CD95 (Fas) | Multiple | Variable | Involved in apoptosis; can indicate activation-induced cell death. |
By tracking the percentages and absolute counts of these T-cell subsets and their activation states, researchers can assess the extent of immunosuppression induced by Gusperimus. A reduction in the proportion of activated CD4+ and CD8+ T-cells following treatment would be an expected finding, consistent with the drug's mechanism of action.
Gusperimus has been shown to modulate the production of various cytokines, which are key signaling molecules that drive inflammatory and immune responses. Analysis of cytokine profiles in patients treated with Gusperimus provides a direct measure of its anti-inflammatory and immunomodulatory effects.
Research has demonstrated that Gusperimus can attenuate the levels of several key cytokines. In vitro studies and data from clinical investigations have shown that the drug can inhibit the production of interferon-gamma (IFN-γ) by Th1 effector T-cells. This is a significant finding, as IFN-γ is a potent pro-inflammatory cytokine central to cell-mediated immunity. Furthermore, Gusperimus has been observed to affect a broader range of cytokines involved in the immune response.
Table 2: Cytokines Modulated by Gusperimus trihydrochloride
| Cytokine | Primary Function | Effect of Gusperimus |
| Interferon-gamma (IFN-γ) | Pro-inflammatory; key Th1 cytokine | Inhibition/Attenuation |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory; systemic inflammation | Attenuation |
| Interleukin-6 (IL-6) | Pro-inflammatory; acute phase response | Attenuation |
| Interleukin-10 (IL-10) | Anti-inflammatory/Regulatory | Attenuation |
The measurement of these cytokines is typically performed on serum or plasma samples using techniques such as ELISA or multiplex bead arrays. Changes in the cytokine profile, such as a decrease in the ratio of pro-inflammatory (e.g., IFN-γ, TNF-α) to anti-inflammatory cytokines, can serve as a pharmacodynamic marker of Gusperimus activity.
A key aspect of the immunosuppressive mechanism of Gusperimus is its ability to halt the proliferation of immune cells, particularly lymphocytes. This is achieved by inducing a block in cell cycle progression. In vitro studies have shown that Gusperimus effectively inhibits the growth of naive CD4+ T-cells following their activation.
Biomarker Identification and Validation
In the context of Gusperimus therapy, a major goal of clinical research is to identify and validate biomarkers that can predict treatment response and disease prognosis. While specific biomarkers for Gusperimus have not been definitively established, research in the diseases where it has been tested, such as ANCA-associated vasculitis (AAV) and organ transplant rejection, has identified numerous potential candidates.
Predictive biomarkers are those that can identify which patients are most likely to respond to a particular therapy. researchgate.net Their development would allow for the personalization of Gusperimus treatment. In the fields of transplantation and autoimmune disease, several types of non-invasive biomarkers are under active investigation and could theoretically be applied to monitor Gusperimus efficacy.
In Transplant Rejection: Donor-derived cell-free DNA (dd-cfDNA) has emerged as a promising non-invasive marker for detecting active allograft injury. mdpi.commdpi.com A decrease in the levels of dd-cfDNA in a transplant recipient's blood following Gusperimus administration could serve as an early indicator of a favorable therapeutic response. mdpi.com Similarly, urinary chemokines such as CXCL9 and CXCL10, which are associated with T-cell-mediated inflammation, are potential candidates for monitoring treatment success. mdpi.com
In ANCA-Associated Vasculitis: Research has identified several proteins that correlate with disease activity. The protein TIMP1 has been noted as a promising biomarker that can differentiate between active disease and remission. ancavasculitisnews.com Monitoring levels of TIMP1 or other inflammatory markers like Tenascin C (TNC) and matrix metalloproteinase 9 (MMP9) could potentially predict and track the response to Gusperimus therapy. ancavasculitisnews.com
Prognostic biomarkers provide information about the likely course of a disease, regardless of the specific treatment administered. researchgate.net In the context of Gusperimus clinical trials, such markers are valuable for patient stratification and for understanding the natural history of the disease in the treated population.
In ANCA-Associated Vasculitis: Markers of organ damage could serve a prognostic role. For instance, elevated serum levels of Transketolase (TKT) and CD93 have been identified as potential biomarkers for evaluating renal involvement and predicting kidney outcomes in AAV. ancavasculitisnews.com Patients with high levels of these markers at the start of a Gusperimus trial might be predicted to have a more severe disease course, which is critical information for interpreting trial results.
The future of optimizing therapy with agents like Gusperimus will likely involve a multi-biomarker strategy, combining several indicators to create a more precise picture of a patient's immune status and disease trajectory. mdpi.com
Studies on the Relationship Between Immunological Response and Clinical Outcome
The clinical efficacy of this compound has been evaluated in various research settings, with a focus on correlating immunological and inflammatory markers with patient outcomes. These studies have provided valuable insights into the drug's mechanism of action and its effects on disease activity.
In the context of ANCA-associated vasculitis (AAV), particularly granulomatosis with polyangiitis (GPA), clinical trials have utilized scoring systems such as the Birmingham Vasculitis Activity Score (BVAS) to measure disease activity and define clinical remission. Research has explored the relationship between changes in inflammatory markers, such as C-reactive protein (CRP), and clinical response.
One long-term study investigated the use of Gusperimus in eleven patients with relapsing GPA. nih.govsci-hub.se In this cohort, a significant reduction in disease activity was observed. The median BVAS decreased from 10 at the beginning of the treatment period to 3 at the end. nih.gov This clinical improvement was accompanied by a significant reduction in the median CRP levels, which fell from 14 mg/L to 4 mg/L. sci-hub.se Interestingly, for the nine patients who were ANCA positive at the start of the treatment, their ANCA status remained positive at the end of the treatment period, suggesting that the clinical improvement observed with Gusperimus may not be directly dependent on the elimination of ANCA antibodies. sci-hub.se
| Parameter | Baseline (Median) | End of Treatment (Median) |
|---|---|---|
| Birmingham Vasculitis Activity Score (BVAS) | 10 | 3 |
| C-Reactive Protein (CRP) (mg/L) | 14 | 4 |
A prospective, open-label phase II study involving 44 patients with refractory GPA further supports the clinical efficacy of Gusperimus. In this trial, 95% of patients (42 out of 44) achieved at least partial remission, with 45% (20 out of 44) achieving complete remission. researchgate.net The median BVAS in this cohort decreased from 12 at baseline to 2 at the end of the study. researchgate.net This clinical response was associated with a reduction in prednisolone (B192156) doses. researchgate.net
In the realm of proliferative glomerulonephritis, a clinical trial involving five patients demonstrated a direct link between the immunological effects of Gusperimus and clinical improvement, particularly in proteinuria. nih.gov In this study, four of the five patients experienced a marked decrease in proteinuria to less than 50% of their baseline levels. nih.gov This improvement in a key clinical outcome was associated with significant changes in macrophage and monocyte populations. A notable decrease in urinary macrophage counts was observed following the administration of Gusperimus. nih.gov Furthermore, proinflammatory CD16(+) monocytes disappeared from the peripheral blood during the treatment period. nih.gov
| Patient | Baseline Proteinuria | Proteinuria after Treatment | Change in Urinary Macrophage Count |
|---|---|---|---|
| Patient 1 | Data not specified | Marked decrease (<50% of baseline) | Significant decrease |
| Patient 2 | Data not specified | Marked decrease (<50% of baseline) | Significant decrease |
| Patient 3 | Data not specified | Marked decrease (<50% of baseline) | Significant decrease |
| Patient 4 | Data not specified | Marked decrease (<50% of baseline) | Significant decrease |
| Patient 5 | Data not specified | 38% reduction | Significant decrease |
These studies underscore the correlation between the immunomodulatory effects of this compound and tangible clinical benefits in patients with autoimmune diseases. The monitoring of inflammatory markers and specific immune cell populations appears to be a valuable tool in assessing the therapeutic response to this compound.
Research on Drug Interactions and Combination Therapies with Gusperimus Trihydrochloride
Interactions with Other Immunosuppressive Agents
The combination of Gusperimus (B25740) with other immunosuppressive drugs has been a key area of study, aiming to enhance efficacy in preventing transplant rejection and treating autoimmune conditions.
Impact on Combined Immunosuppressive Potency
In the context of organ transplantation, case reports have documented the successful use of Gusperimus in conjunction with tacrolimus (B1663567) and corticosteroids to treat corticosteroid-resistant acute rejection researchgate.net. Furthermore, Gusperimus has been included in treatment protocols alongside anti-lymphocyte globulin, corticosteroids, and cyclosporine for pancreatic islet transplantation researchgate.net. These clinical applications suggest a beneficial impact on the combined immunosuppressive potency of these therapeutic regimens.
Research on Synergistic or Additive Immunosuppressive Effects
The enhanced efficacy observed in combination therapies points towards synergistic or additive immunosuppressive effects. While the precise mechanisms of this synergy are not fully elucidated, the unique mode of action of Gusperimus, which differs from many other immunosuppressants, likely plays a significant role.
A clinical study investigating Gusperimus in patients with lupus nephritis provides evidence of its efficacy in a combination setting. In this study, patients received Gusperimus in addition to ongoing corticosteroid therapy. The outcomes of this combination therapy are detailed in the table below.
| Outcome | Number of Patients (N=20) | Percentage of Patients |
|---|---|---|
| Complete Remission | 6 | 30% |
| Partial Remission | 5 | 25% |
| Treatment Failure | 9 | 45% |
These results, showing that over half of the patients achieved either complete or partial remission, support the concept of a clinically beneficial additive or synergistic effect when Gusperimus is combined with corticosteroids in this patient population bioworld.com.
Studies on Risk of Infections in Combination Therapies
A critical consideration in combination immunosuppressive therapy is the potential for an increased risk of infections. The profound suppression of the immune system can leave patients vulnerable to a wide range of pathogens.
In a study of Gusperimus for the treatment of lupus nephritis, where it was administered alongside corticosteroids, severe infections were a significant concern. Of the 20 patients enrolled in the study, seven experienced severe infections oup.com. This finding underscores the importance of vigilant monitoring for infectious complications when using Gusperimus in combination with other potent immunosuppressive agents. The risk of adverse effects, including infections, is generally considered to be increased when Gusperimus is combined with other immunosuppressants such as abatacept, adalimumab, and alemtuzumab (B1139707) drugbank.com.
Interactions with Myelotoxic Agents
Given that a primary side effect of Gusperimus is myelosuppression, its interaction with other myelotoxic agents is of significant clinical importance.
Research on Enhanced Hematological Toxicity
The co-administration of Gusperimus with other drugs known to cause bone marrow suppression has the potential to enhance hematological toxicity. Leukopenia is a well-documented and frequent side effect of Gusperimus therapy oup.com. In clinical trials, the administration of Gusperimus is typically paused if the total white blood cell count falls below a prespecified threshold, such as 3,000-4,000 cells/mm³ oup.com.
While direct studies quantifying the enhanced hematological toxicity of specific Gusperimus combinations are limited, the potential for such interactions is recognized. For instance, the risk of adverse effects is noted to be increased when Gusperimus is combined with agents like azacitidine and azathioprine, both of which have known myelosuppressive potential drugbank.com.
Interestingly, in long-term studies of Gusperimus administered with corticosteroids for GPA, no cumulative bone marrow toxicity was observed, and the leukopenia that occurred was reported to be transient oup.com. This suggests that with careful monitoring and dose adjustments, the hematological effects of this specific combination may be manageable.
The table below summarizes the incidence of leukopenia in various clinical scenarios involving immunosuppressive agents, highlighting the general risk of this adverse event in treated populations.
| Immunosuppressive Agent/Regimen | Patient Population | Incidence of Leukopenia/Neutropenia |
|---|---|---|
| Gusperimus with Corticosteroids | Granulomatosis with Polyangiitis (GPA) | Leukopenia is a common, transient side effect. oup.com |
| Azathioprine | General Use | Dose-related bone marrow suppression leading to leukopenia. nih.gov |
| Alemtuzumab Induction | Kidney Transplant Recipients | Combined incidence of leukopenia or neutropenia was 47.5%. nih.gov |
Considerations for Polypharmacy in Complex Patient Cohorts
Complex patient cohorts, particularly solid organ transplant recipients, are characterized by the necessity of polypharmacy to manage the primary condition, prevent rejection, and treat comorbid conditions. nih.govmdpi.com The inclusion of Gusperimus trihydrochloride into such intricate medication schedules requires careful consideration to avoid adverse drug events and interactions.
Transplant patients are particularly susceptible to the risks of polypharmacy due to the narrow therapeutic indices of many immunosuppressants and the high number of prescribed medications. nih.gov The likelihood of drug-drug interactions increases with the number of drugs administered. nih.gov For kidney transplant recipients, who represent a significant group for Gusperimus use, hyperpolypharmacy (the use of ten or more medications) is common. nih.gov
The challenges of polypharmacy in this population include:
Increased Risk of Drug-Drug Interactions: The concomitant use of multiple medications increases the potential for pharmacokinetic and pharmacodynamic interactions. For instance, many drugs used in transplant patients are metabolized by the CYP3A4 enzyme system, creating a high potential for interactions with immunosuppressants like tacrolimus and cyclosporine. nih.govnih.gov While the specific metabolic pathways of Gusperimus are not as extensively detailed in readily available literature, its use alongside these agents necessitates caution.
Overlapping Toxicity Profiles: The co-administration of drugs with similar adverse effect profiles can increase the risk and severity of those effects. For example, the concurrent use of multiple nephrotoxic or myelosuppressive agents requires careful monitoring.
Adherence Challenges: Complex medication regimens can be difficult for patients to manage, potentially leading to non-adherence and suboptimal therapeutic outcomes. nih.gov
The table below outlines common medication classes used in complex patient cohorts, such as transplant recipients, and the general considerations when Gusperimus might be part of the regimen.
| Medication Class | Common Examples | Considerations in Polypharmacy with Immunosuppressants | Reference |
|---|---|---|---|
| Immunosuppressants | Tacrolimus, Cyclosporine, Mycophenolate Mofetil | Narrow therapeutic index, high potential for drug-drug interactions. | nih.gov |
| Antihypertensives | Amlodipine, Lisinopril | Potential for interactions with calcineurin inhibitors (e.g., nifedipine (B1678770) and tacrolimus). | nih.gov |
| Antimicrobials | Azole antifungals, Macrolide antibiotics | Significant potential to alter immunosuppressant levels through CYP enzyme inhibition. | nih.gov |
| Lipid-lowering agents | Atorvastatin, Pravastatin | Potential for myopathy, which can be exacerbated by certain immunosuppressants. | drugbank.com |
| Antidiabetic agents | Metformin, Insulin | Corticosteroids can induce hyperglycemia, necessitating management with these agents. | drugbank.com |
Given the complexity of medication regimens in patients who may receive Gusperimus, a comprehensive and individualized approach to pharmacotherapy management is essential. This includes regular medication reviews, monitoring for potential drug interactions and adverse effects, and patient education to promote adherence.
Immunological Surveillance and Long Term Research Outcomes
Monitoring of Immunological Parameters in Long-term Studies
Long-term research on Gusperimus (B25740) trihydrochloride has necessitated careful monitoring of its effects on the immune system, particularly on hematological parameters and the associated risk of infections in study participants.
A notable hematological effect observed in both preclinical and clinical research is a reduction in white blood cell counts, specifically leukopenia.
In preclinical studies involving rats, the administration of 15-deoxyspergualin (Gusperimus) was found to induce dose-dependent lymphocytopenia, granulocytopenia, and anemia. nih.gov These changes were associated with a decrease in bone marrow cellularity resulting from the suppression of cell maturation. nih.gov
Clinical research in patients with Wegener's granulomatosis reflects these findings. In long-term treatment protocols, therapy cycles were often terminated early if a patient's white blood cell count dropped below a specified threshold, such as 4 x 10⁹/L or 3,000/µL. nih.govnih.gov In one phase II study, severe or life-threatening adverse events were predominantly due to leukopenias. nih.gov Despite this, these effects were often transient, and dose reductions for low leukocyte counts were sometimes implemented without an apparent loss of efficacy. oup.com
Summary of Hematological Changes Observed in Gusperimus Research
| Parameter | Observation | Research Context | Source |
|---|---|---|---|
| Leukopenia | Dose-dependent reduction in white blood cells. Cycles stopped early for WBC < 4,000/mm3. | Clinical studies in Wegener's granulomatosis | nih.govnih.gov |
| Lymphocytopenia | Induced lymphopenia observed. | Preclinical studies (rats) | nih.gov |
| Granulocytopenia | Induced granulocytopenia observed. | Preclinical studies (rats) | nih.gov |
| Anemia | Induced anemia observed. | Preclinical studies (rats) | nih.gov |
| Bone Marrow | Decrease in cellularity due to suppression of cell maturation. | Preclinical studies (rats) | nih.gov |
Immunosuppressive therapies inherently carry a risk of increasing the host's susceptibility to opportunistic infections. dovepress.com The risk of serious infections in an immunosuppressed individual is determined by the interplay between the patient's epidemiological exposures and their net state of immune suppression. dovepress.com While this is a general concern for all immunosuppressive agents, specific long-term data detailing the incidence of opportunistic infections solely attributable to Gusperimus is limited.
However, in a study on prolonged treatment for refractory Wegener's granulomatosis, infections, primarily of the respiratory tract, were noted in five of the seven patients studied. nih.govoup.com These infections were reported to have resolved after treatment. nih.govoup.com
Assessment of Potential Immunological Complications in Extended Research
Extended research evaluates potential long-term complications of immunosuppression, including the theoretical risks of malignancy and the practical outcomes of disease activity after treatment cessation.
A theoretical concern with any long-term immunosuppressive therapy is the potential for an increased risk of malignancy, possibly due to impaired immune surveillance. oup.com Research into other immunosuppressants has explored these risks, noting, for example, that alkylating agents can increase hematologic malignancy risk, while other agents may increase skin cancer risk depending on sun exposure. oup.com
For Gusperimus, however, there is a lack of specific long-term clinical studies evaluating the risk of malignancy. Interestingly, the parent compound, spergualin (B1253210), was initially identified during screening for natural products with anti-tumor properties. oup.comoup.com
A significant outcome observed in long-term studies of Gusperimus for autoimmune conditions is a high rate of disease recurrence upon discontinuation of the therapy. This suggests that while the treatment is effective at controlling disease activity, it may not induce a permanent state of remission.
Two key studies in patients with relapsing or refractory Wegener's granulomatosis highlight this challenge:
In one long-term study, 7 of 8 patients (87.5%) who had achieved remission relapsed after Gusperimus (DSG) was withdrawn. nih.gov
Another open study involving seven patients with refractory disease reported that termination or interruption of DSG was followed by a relapse in four of five instances. nih.govoup.com Notably, the resumption of DSG treatment in these cases led to a return to complete remission. nih.govoup.com
Relapse of Wegener's Granulomatosis After Gusperimus (DSG) Withdrawal
| Study | Number of Patients Evaluated Post-Withdrawal | Number of Patients Who Relapsed | Relapse Rate | Source |
|---|---|---|---|---|
| Flossmann et al. (2009) | 8 | 7 | 87.5% | nih.gov |
| Schmitt et al. (2005) | 5 | 4 | 80.0% | nih.govoup.com |
Research on Immunological Recovery After Discontinuation
Research into the reversibility of Gusperimus's immunological effects is a key aspect of its long-term profile. Preclinical data provides specific insights into the recovery of hematological parameters following the cessation of treatment.
A quantitative assessment in rats demonstrated that the lymphocytopenia, granulocytopenia, and anemia induced by Gusperimus were reversible. nih.gov The study reported a rapid recovery, with the normalization of all hematological parameters observed within 14 days after the termination of treatment. nih.gov This suggests that the myelosuppressive effects of the compound are not permanent and that hematological recovery can be expected shortly after discontinuation. nih.gov
Future Research Directions and Advanced Applications of Gusperimus Trihydrochloride
Development of Novel Analogs and Derivatives
The development of new analogs and derivatives of gusperimus (B25740), a synthetic analogue of spergualin (B1253210), is a key area of ongoing research. The primary goals are to improve its potency, stability, and selectivity, thereby creating more effective and safer immunomodulatory therapies.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of gusperimus relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its immunosuppressive effects.
Early SAR studies on gusperimus (also known as 15-deoxyspergualin or DSG) focused on modifying its core components to enhance in vivo immunosuppressive activity. One approach involved the bioisosteric replacement of the central hydroxyglycine moiety. nih.gov This led to the discovery of a malonic derivative as the first in a new series of potent immunosuppressive agents. nih.gov Further modifications to this series, including the creation of urea (B33335) and carbamate (B1207046) derivatives, yielded compounds with activity equal to or greater than the parent drug in preclinical models of graft-versus-host disease (GVHD) and heart allotransplantation. nih.gov One particular carbamate analog, lacking a chiral center and possessing improved chemical stability, was identified as a candidate for clinical evaluation. nih.gov
Another focus of SAR studies has been the modification of the spermidine (B129725) moiety of the molecule. nih.gov Research involving various substitutions in this region led to the development of monomethylated derivatives. nih.gov One such analog demonstrated powerful activity at very low doses in a GVHD model and was significantly more potent than DSG in a rat heart allotransplantation model. nih.gov The enhanced in vivo activity of these methylated analogs is believed to be due to increased metabolic stability. nih.gov
Table 1: SAR Findings for Gusperimus Analogs
| Structural Modification | Key Finding | Resulting Compound/Series | Observed Improvement | Reference |
|---|---|---|---|---|
| Modification of Hydroxyglycine Moiety | Bioisosteric replacement | Malonic, Urea, and Carbamate derivatives | Equal or greater immunosuppressive activity; improved chemical stability | nih.gov |
The optimization of the immunomodulatory profile of gusperimus analogs aims to create compounds with a more desirable balance of efficacy and safety. Gusperimus has a complex mechanism of action, affecting multiple arms of the immune system by binding to heat shock proteins like Hsc70 and Hsp90, which in turn inhibits the nuclear translocation of NF-κB and affects the proliferation and activation of T cells, B cells, monocytes, and dendritic cells. researchgate.net
Targeted Delivery Systems Research
A significant challenge with gusperimus is its high hydrophilicity and instability, which necessitates administration in high doses and can lead to side effects. researchgate.net Research into targeted delivery systems aims to overcome these limitations by encapsulating the drug in nanocarriers that can protect it from degradation and deliver it more specifically to sites of inflammation or immune activity.
One promising approach involves the use of squalene-gusperimus nanoparticles (Sq-GusNPs). researchgate.net In this system, gusperimus is covalently bound to squalene, a natural lipid, which then self-assembles into nanoparticles in water. researchgate.net This formulation has been shown to:
Enhance Stability: The nanoparticle structure protects gusperimus from breakdown. researchgate.net
Improve Efficacy: Sq-GusNPs demonstrated an enhanced immunosuppressive effect in mouse macrophages and T cells compared to the free drug. The half-maximal inhibitory concentration in macrophages was nine times lower for the nanoparticles. researchgate.net
Sustain Action: The anti-inflammatory effect of the Sq-GusNPs was maintained over time without causing cytotoxicity. researchgate.net
By targeting proliferating immune cells, which readily take up squalene-based nanoparticles, these delivery systems can concentrate the drug at the site of action, potentially lowering the required dose and reducing systemic exposure. researchgate.net Future research will likely explore other nanocarrier systems, such as liposomes or polymer-based particles, potentially functionalized with ligands to actively target specific immune cell surface markers overexpressed in inflammatory diseases. nih.govmdpi.com
Emerging Immunomodulatory Applications
Beyond improving the drug itself, researchers are exploring new ways to apply the immunomodulatory properties of gusperimus and its future derivatives in complex immunological contexts.
Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. nih.gov A key goal in modern immunology is to develop therapies that can selectively boost the numbers or function of these cells. While many current immunosuppressants broadly inhibit T cell function, potentially affecting both effector and regulatory T cells, the specific impact of gusperimus on Treg populations is an important area for future investigation. nih.gov
Currently, there is a lack of direct evidence demonstrating that gusperimus induces the expansion of Tregs. In fact, one clinical trial that combined gusperimus with T-cell depletion (alemtuzumab) failed to induce tolerance in kidney transplant recipients, suggesting that in that context, it did not sufficiently promote a regulatory environment. researchgate.net However, given its complex mechanism of action, which differs from many conventional immunosuppressants, its precise effects on the balance between effector T cells and Tregs remain to be fully elucidated. Future research should focus on whether gusperimus or its novel analogs could, perhaps under specific conditions or in combination with other agents, create a microenvironment that favors the development or stability of Tregs. Understanding this interaction is crucial for positioning gusperimus in future therapeutic strategies aimed at restoring immune balance.
While gusperimus is approved in Japan for treating steroid-resistant transplant rejection, its potent immunomodulatory effects have led to its exploration in a variety of other rare and severe autoimmune diseases. researchgate.netnih.gov Clinical data, often from case series and smaller trials, have suggested potential efficacy in conditions that are difficult to treat with standard therapies.
Areas of exploration have included:
ANCA-Associated Vasculitis: Gusperimus has shown promise in treating this group of severe autoimmune diseases that cause inflammation of small blood vessels. nih.govoup.com
Systemic Lupus Erythematosus (SLE): Particularly in cases with kidney involvement (lupus nephritis), gusperimus has been investigated as a therapeutic option. researchgate.netoup.com
Myasthenia Gravis: Animal models have shown that gusperimus can be effective in treating this autoimmune neuromuscular disorder. researchgate.net
Multiple Sclerosis: There has been some clinical investigation into the use of gusperimus for this chronic autoimmune disease of the central nervous system. researchgate.net
Future research will likely involve more rigorous, controlled clinical trials to formally establish the efficacy and safety of gusperimus or its advanced analogs in these and other rare immunological disorders where there is a high unmet medical need.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Gusperimus trihydrochloride |
| 15-deoxyspergualin (DSG) |
| Spergualin |
| Alemtuzumab (B1139707) |
Translational Research Challenges and Opportunities
The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges. This process, known as translational research, aims to bridge the gap between basic science and real-world medical treatments. For this compound, navigating this pathway effectively is crucial for realizing its full therapeutic potential.
A significant hurdle in the development of new drugs is the translation of promising results from preclinical animal models to efficacy in human clinical trials. While animal studies have demonstrated the immunosuppressive properties of Gusperimus in various models of autoimmune disease and transplantation, the direct applicability of these findings to human patients is not always guaranteed. researchgate.net
Challenges:
Animal Model Limitations: Animal models, while valuable, may not fully replicate the complexity of human autoimmune diseases and transplant immunology. Species-specific differences in immune responses and drug metabolism can lead to discrepancies between preclinical efficacy and clinical outcomes.
Lack of Predictive Biomarkers: The absence of reliable biomarkers to predict patient response to this compound makes it difficult to select the most appropriate patient populations for clinical trials and to monitor therapeutic efficacy.
Study Design and Reporting: A lack of rigor in the design and reporting of some preclinical studies can result in an overestimation of treatment effects and an inability to replicate findings, hindering successful clinical translation.
Opportunities:
Improved Preclinical Models: The development and use of more sophisticated and "humanized" animal models that better mimic human immunology could enhance the predictive value of preclinical studies.
Biomarker Discovery: Investing in research to identify and validate biomarkers associated with the mechanism of action of Gusperimus and with patient responses would enable more targeted and effective clinical trials.
Rigorous Preclinical Study Design: Adhering to stringent guidelines for the design, execution, and reporting of preclinical research will increase the reliability and reproducibility of findings, providing a stronger foundation for clinical development.
The following table summarizes some of the key clinical trials that have been conducted with Gusperimus, highlighting the transition from preclinical concepts to human studies.
| Indication | Study Phase | Key Findings/Status |
| Refractory Wegener's Granulomatosis | Phase II | Investigated the efficacy and safety of Gusperimus in patients with refractory disease. researchgate.net |
| ANCA-associated Vasculitis | Phase III | A trial was reported to be recruiting patients to compare Gusperimus with the best available medical therapy. researchgate.net |
| Various Glomerulonephritides | Clinical Trial | A study of five patients showed a reduction in urinary macrophage content. researchgate.net |
| Acute Kidney Rejection | - | Approved in Japan for the treatment of steroid-resistant acute kidney allograft rejection. researchgate.net |
| Pancreatic Islet Transplantation | Phase II | An ongoing non-randomized trial was noted for its use in patients with type 1 diabetes mellitus. researchgate.net |
The field of immunology is constantly evolving, with new techniques and assays providing deeper insights into the complexities of the immune system. Leveraging these advancements is essential for a more comprehensive understanding of the immunomodulatory effects of this compound and for optimizing its clinical application.
Potential Methodological Advancements:
High-Dimensional Cytometry: Techniques like mass cytometry (CyTOF) and spectral flow cytometry allow for the simultaneous analysis of a large number of immune cell markers. This can provide a detailed picture of the cellular targets of Gusperimus and its impact on various immune cell subsets.
Single-Cell RNA Sequencing (scRNA-seq): This powerful technology enables the analysis of gene expression at the single-cell level, offering unprecedented resolution to understand how Gusperimus alters the function of individual immune cells.
In Vitro 3D Organoid Models: The use of patient-derived organoids can create more physiologically relevant in vitro systems to study the effects of Gusperimus on specific tissues and disease processes, potentially improving the prediction of clinical responses.
Systems Immunology Approaches: Integrating data from various high-throughput technologies (e.g., genomics, proteomics, metabolomics) can provide a holistic view of the immunological changes induced by Gusperimus, helping to identify novel mechanisms of action and biomarkers.
Ethical Considerations in Future Immunosuppressive Research
The development of new immunosuppressive therapies like this compound must be guided by a strong ethical framework to ensure the safety and well-being of research participants.
Core Ethical Principles:
Informed Consent: A cornerstone of ethical clinical research is the informed consent process. oatext.com Participants must be fully informed about the potential risks and benefits of the research, the study procedures, and their right to withdraw at any time without penalty. oatext.com
Favorable Risk-Benefit Ratio: Institutional Review Boards (IRBs) or Ethics Committees (ECs) must carefully evaluate the potential risks to research participants and weigh them against the potential benefits to the individual and to society. researchgate.net Research should only proceed if the potential benefits outweigh the risks. researchgate.net
Fair Subject Selection: The selection of participants for clinical trials should be equitable. oatext.com Vulnerable populations should not be disproportionately burdened with the risks of research, and the potential benefits of research should be accessible to all groups who might benefit.
Confidentiality: The privacy of research participants must be protected, and all data collected should be handled with strict confidentiality. oatext.com
Scientific Validity: Research must be scientifically sound and well-designed to ensure that it can generate meaningful results. Poorly designed research that exposes participants to risk without the potential for generating valuable knowledge is unethical.
Future clinical research involving this compound will need to navigate these ethical considerations carefully, particularly when studying vulnerable patient populations who may be more susceptible to the risks of immunosuppression. Open and transparent communication with patients, rigorous oversight by ethics committees, and a commitment to the highest scientific and ethical standards will be paramount.
Q & A
Q. What is the mechanism of action of Gusperimus trihydrochloride in immune suppression?
this compound inhibits interleukin-2 (IL-2)-mediated T-cell activation by blocking the transition of T-cells from the G1 to S/G2/M phase, thereby suppressing clonal expansion. It also polarizes T-cell differentiation away from IFN-γ-secreting Th1 effector cells, reducing pro-inflammatory responses. Methodologically, researchers can validate this using in vitro T-cell proliferation assays with IL-2 stimulation and flow cytometry to track cell cycle progression .
Q. How do researchers verify the purity and stability of this compound in experimental settings?
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm purity. Stability is assessed under recommended storage conditions (e.g., -20°C in lyophilized form, protected from light). For example, aqueous solutions (50 mg/mL) should have a pH ~4.9; deviations indicate degradation .
Q. What experimental models are appropriate for studying Gusperimus’s immunosuppressive effects?
Preclinical models include:
- Murine models : Dose-dependent toxicity studies (e.g., LD₅₀: 25–50 mg/kg in mice via intraperitoneal injection) .
- Human T-cell lines : Jurkat or primary T-cells treated with IL-2 to assess proliferation inhibition via BrdU incorporation assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in Gusperimus’s impact on viral isolate genotyping (e.g., CHPV sequencing discrepancies)?
In studies like the CHPV sandfly transmission analysis, Gusperimus exposure led to nucleotide changes in viral isolates. To validate such findings:
Q. What methodologies optimize TCR Vβ repertoire analysis in Gusperimus-treated immune cells?
Two approaches are critical:
- Flow cytometry : Use monoclonal antibodies targeting TCR Vβ families to quantify clonal diversity. This method is reproducible and cost-effective for large cohorts.
- Complementarity-determining region (CDR3) spectratyping : PCR-based amplification of CDR3 regions followed by capillary electrophoresis to assess clonality. Note: Baseline TCR Vβ diversity in healthy controls must be established to distinguish Gusperimus-specific effects .
Q. How do researchers address discrepancies between in vitro and in vivo immunosuppressive efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
